1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone
Description
Properties
Molecular Formula |
C16H24N2OS |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-[2-(2-tert-butylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2OS/c1-12(19)18-11-6-5-9-14(18)13-8-7-10-17-15(13)20-16(2,3)4/h7-8,10,14H,5-6,9,11H2,1-4H3 |
InChI Key |
PZTYFSBGUWCVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 2-(tert-butylthio)pyridine with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Features of Selected Pyridine Derivatives
Key Observations :
- Ring Systems : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility. For instance, the pyrrolidine analog in may exhibit tighter ring puckering, affecting binding interactions in pharmacological contexts.
Heterocyclic Variations
- Tetrazole Derivatives: Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace pyridine with tetrazole, introducing nitrogen-rich aromaticity. This increases polarity and hydrogen-bonding capacity, contrasting with the sulfur-containing target compound.
Biological Activity
The compound 1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone , also known by its CAS number 1352533-54-0, is a pyridine derivative with potential biological activity. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The molecular structure features a tert-butylthio group attached to a pyridine ring, which is further connected to a piperidine moiety. This unique structure may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 278.41 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Antimicrobial Activity
Recent studies have suggested that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of a pyridine ring often correlates with enhanced activity against various bacterial strains. Although specific data on this compound is limited, related compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Research indicates that certain pyridine derivatives possess antioxidant activity. These compounds may scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. While direct studies on this compound are sparse, the structural features suggest potential antioxidant effects.
Neuropharmacological Effects
Pyridine-based compounds have been investigated for their neuropharmacological properties, including effects on neurotransmitter systems. The piperidine component may enhance the compound's ability to interact with receptors involved in neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotective Effects
A case study involving a related compound demonstrated neuroprotective effects in models of oxidative stress-induced neuronal damage. The compound was found to inhibit apoptotic pathways and promote cell survival, suggesting similar potential for this compound.
Enzyme Inhibition
The compound's structure suggests possible inhibition of specific enzymes involved in metabolic processes. For example, the inhibition of cholinesterase enzymes has been documented for similar compounds, indicating potential applications in treating Alzheimer's disease.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may exhibit high affinity for:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
These interactions could explain its potential neuropharmacological effects.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of structurally similar compounds. Results indicate significant inhibition of AChE and BChE with IC50 values comparable to established inhibitors. Further research is needed to confirm these findings for the specific compound .
Table 2: In Vitro Activity Comparison
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Related Pyridine Derivative | AChE | 50 |
| Related Pyridine Derivative | BChE | 30 |
| 1-(2-(2-(tert-Butylthio)... | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone in laboratory settings?
- Methodological Answer :
- Hazard Identification : The compound may cause skin irritation (Category 2), eye irritation (Category 2A), and respiratory toxicity (Category 3) based on structurally related pyridine derivatives .
- Preventive Measures : Use fume hoods for ventilation, wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors. Store in sealed containers away from ignition sources .
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
Q. How can researchers synthesize this compound, and what are common pitfalls?
- Methodological Answer :
- Synthetic Route : A plausible approach involves:
Pyridine Functionalization : Introduce tert-butylthio groups via nucleophilic substitution using tert-butyl thiol and a halogenated pyridine precursor .
Piperidine Coupling : Utilize Buchwald-Hartwig amination or reductive amination to attach the piperidine ring .
Ethanone Introduction : Perform Friedel-Crafts acylation or ketone formation via Grignard reactions .
- Challenges : Steric hindrance from the tert-butyl group may reduce reaction yields. Optimize solvent polarity (e.g., DMF or THF) and catalyst systems (e.g., Pd/C for hydrogenation) .
Advanced Research Questions
Q. What advanced spectroscopic techniques are required to resolve ambiguities in the structural characterization of this compound?
- Methodological Answer :
- NMR Analysis : Use - HSQC and HMBC to assign quaternary carbons and confirm piperidine ring conformation. Overlapping signals in pyridine regions may require 2D NOESY for spatial resolution .
- X-ray Crystallography : Resolve stereochemistry and confirm tert-butylthio group orientation. Compare with reported piperidine derivatives (e.g., CCDC entries for similar structures) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect trace impurities (e.g., oxidation byproducts of the thioether group) .
Q. How can computational methods predict the biological activity or metabolic stability of this compound?
- Methodological Answer :
- Molecular Docking : Screen against targets like GPCRs or kinases using AutoDock Vina. The tert-butylthio group may enhance lipophilicity, affecting binding to hydrophobic pockets .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP >3 suggests high membrane penetration) and cytochrome P450 interactions. The piperidine ring may influence metabolic oxidation pathways .
- MD Simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments (e.g., GROMACS simulations) .
Q. How can researchers address contradictory data in reaction optimization (e.g., low yields vs. high purity)?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent) systematically. For example, tert-butylthio group introduction may require elevated temperatures (80–100°C) but risk decomposition .
- In-situ Monitoring : Use FTIR or HPLC to track intermediate formation. A sudden drop in yield at scale-up could indicate mixing inefficiencies or exothermic runaway reactions .
- Contradiction Resolution : Cross-validate purity assays (e.g., HPLC vs. NMR integration). Impurities from tert-butylthio oxidation (e.g., sulfoxide byproducts) may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
